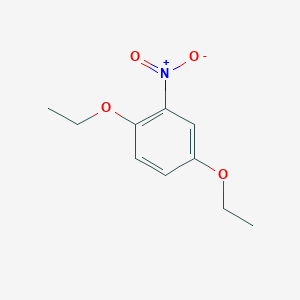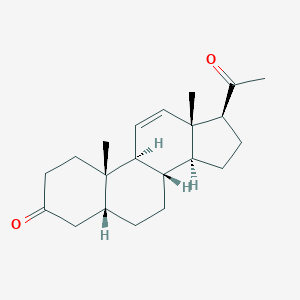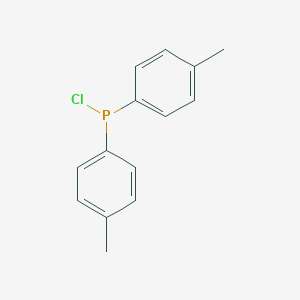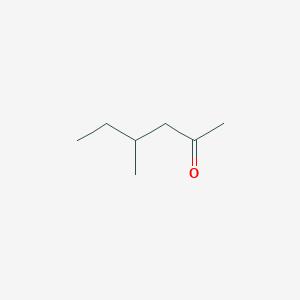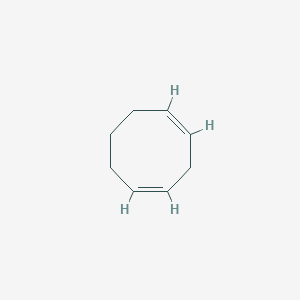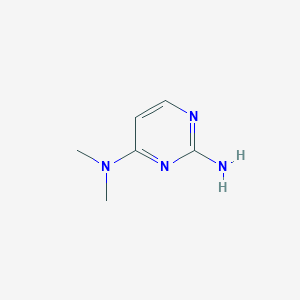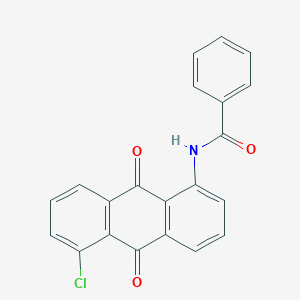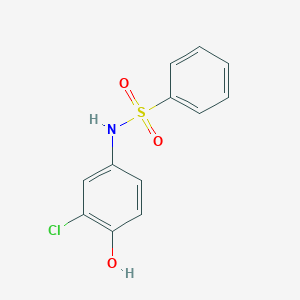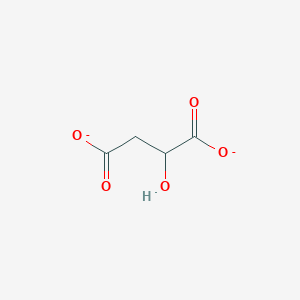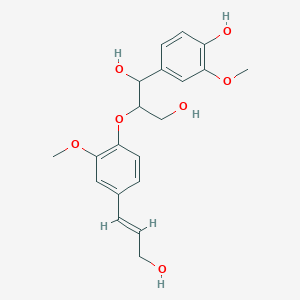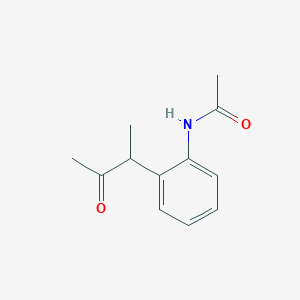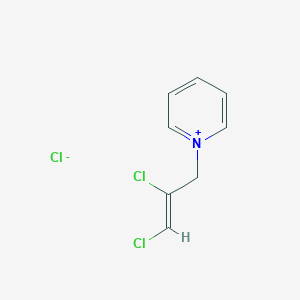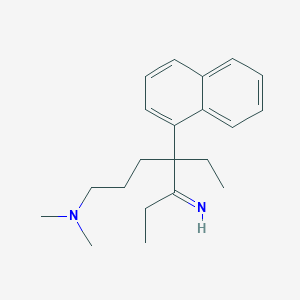
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane, also known as AN-7, is a chemical compound that has been extensively studied for its potential use in scientific research. AN-7 belongs to the class of imino compounds and has been found to have a range of biological effects.
Wirkmechanismus
The mechanism of action of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane is not fully understood. However, it has been suggested that 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane may inhibit the activity of enzymes involved in the growth and replication of cancer cells and viruses. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane may also modulate the immune response and reduce inflammation.
Biochemische Und Physiologische Effekte
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. In addition, 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has also been extensively studied, and its biological effects are well-characterized. However, 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane is also sensitive to light and air, which can affect its stability.
Zukünftige Richtungen
There are several future directions for the study of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane targets. Another direction is to explore the potential use of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane in the treatment of viral infections, such as HIV and hepatitis C virus. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, the synthesis of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane analogs with improved solubility and stability may lead to the development of more potent and effective compounds.
Synthesemethoden
The synthesis of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane involves the reaction of 1-naphthylamine with 4-ethyl-4-(dimethylamino)-1-penten-3-one in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane. The synthesis method has been optimized to produce high yields of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane with high purity.
Wissenschaftliche Forschungsanwendungen
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been extensively studied for its potential use in scientific research. It has been found to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
CAS-Nummer |
14722-49-7 |
|---|---|
Produktname |
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane |
Molekularformel |
C21H30N2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
4-ethyl-5-imino-N,N-dimethyl-4-naphthalen-1-ylheptan-1-amine |
InChI |
InChI=1S/C21H30N2/c1-5-20(22)21(6-2,15-10-16-23(3)4)19-14-9-12-17-11-7-8-13-18(17)19/h7-9,11-14,22H,5-6,10,15-16H2,1-4H3 |
InChI-Schlüssel |
NDMNMXOYZVRPOY-UHFFFAOYSA-N |
SMILES |
CCC(=N)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCC(=N)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Synonyme |
N,N-Dimethyl-4-ethyl-5-imino-4-(1-naphtyl)-1-heptanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



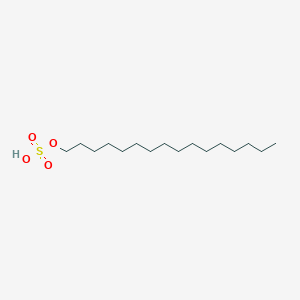
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
